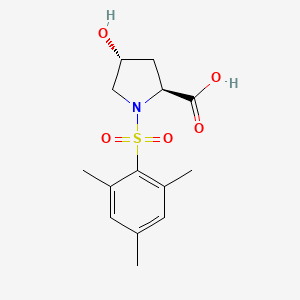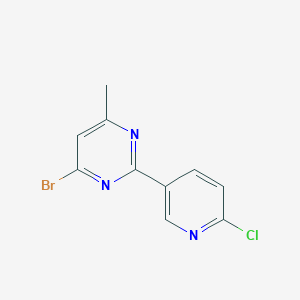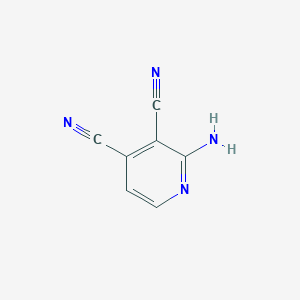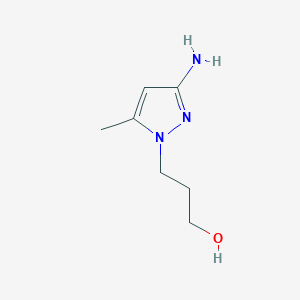
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 3-amino-5-methyl-1H-pyrazole with 3-chloropropan-1-ol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanal.
Reduction: 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamine.
Substitution: 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propyl chloride.
Scientific Research Applications
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: A precursor in the synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol.
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamine: A reduced form of the compound with similar structural features.
3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propyl chloride:
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyl group, which allows for diverse chemical modifications and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-(3-amino-5-methylpyrazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-6-5-7(8)9-10(6)3-2-4-11/h5,11H,2-4H2,1H3,(H2,8,9) |
InChI Key |
WJRHNHIVBQTYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171253.png)
![2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B13171260.png)
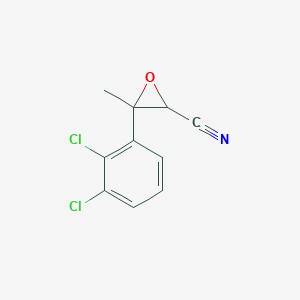
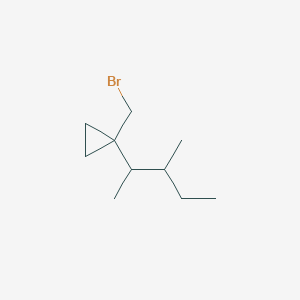
![8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13171279.png)
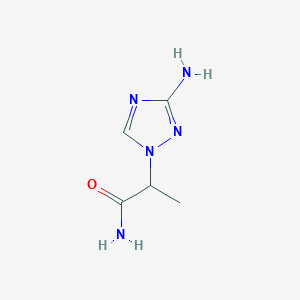
![6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13171288.png)
